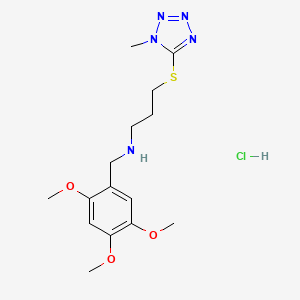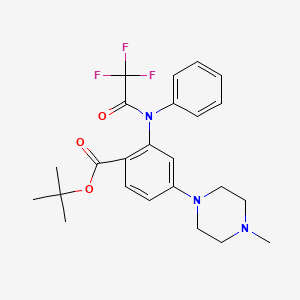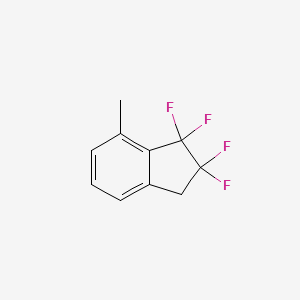
1-Methyl-4-(3-phenylbut-2-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-phenylbut-2-en-2-yl)benzene is an organic compound with the molecular formula C₁₇H₁₈ This compound is characterized by a benzene ring substituted with a methyl group and a 3-phenylbut-2-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-phenylbut-2-en-2-yl)benzene typically involves the alkylation of toluene with 3-phenylbut-2-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-phenylbut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, elevated temperatures and pressures.
Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation, and halogens (Cl₂, Br₂) with a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-Methyl-4-(3-phenylbut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for polymers and resins.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-phenylbut-2-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, forming intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-Methoxy-4-(3-methylbut-2-en-2-yl)benzene
- 1-Methyl-4-(3-methylbutan-2-yl)benzene
- 1-Methyl-4-(2-methylbut-3-en-2-ylsulfonyl)benzene
Comparison: 1-Methyl-4-(3-phenylbut-2-en-2-yl)benzene is unique due to the presence of the phenyl group in its structure, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
919789-88-1 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-methyl-4-(3-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C17H18/c1-13-9-11-17(12-10-13)15(3)14(2)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
AUWUEUNXFTXPCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)



![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)

![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B12637207.png)



![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)

